N-(BUTAN-2-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-(BUTAN-2-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a butan-2-yl group, a 2-fluorophenyl group, and a methanesulfonyl group
Preparation Methods
The synthesis of N-(BUTAN-2-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Butan-2-yl Group: This step involves the alkylation of the piperidine ring with a butan-2-yl halide under basic conditions.
Attachment of the 2-Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Methanesulfonyl Group: The final step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(BUTAN-2-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
N-(BUTAN-2-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is investigated for its role in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(BUTAN-2-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The methanesulfonyl group is known to enhance the compound’s binding affinity to its target, while the fluorophenyl group contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
N-(BUTAN-2-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(BUTAN-2-YL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.
N-(BUTAN-2-YL)-1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: The presence of a bromine atom can influence the compound’s electronic properties and its interactions with biological targets.
N-(BUTAN-2-YL)-1-[(2-IODOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-butan-2-yl-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-3-13(2)19-17(21)14-8-10-20(11-9-14)24(22,23)12-15-6-4-5-7-16(15)18/h4-7,13-14H,3,8-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKANGANSOYRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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